2-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a complex heterocyclic compound. It features an imidazo[2,1-b][1,3]thiazole core, which is known for its diverse biological activities. The presence of a nitrophenyl group and a tetrahydroisoquinoline moiety further enhances its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step reactions. One common approach is the condensation of 3-nitrobenzaldehyde with 2-aminothiazole to form the imidazo[2,1-b][1,3]thiazole core. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline under specific conditions to yield the final product .
Industrial Production Methods
These optimizations may include the use of catalysts, microwave irradiation, or other techniques to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[2,1-b][1,3]thiazole core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction or substituted imidazo[2,1-b][1,3]thiazoles from nucleophilic substitution .
Scientific Research Applications
2-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the same core structure and exhibit similar biological activities.
Nitrophenyl derivatives: Compounds with nitrophenyl groups often have antimicrobial and anticancer properties.
Tetrahydroisoquinoline derivatives: These compounds are known for their diverse pharmacological activities
Uniqueness
2-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of its structural features, which confer a wide range of biological activities. The presence of the nitrophenyl group, imidazo[2,1-b][1,3]thiazole core, and tetrahydroisoquinoline moiety makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-14-20(21(27)24-10-9-15-5-2-3-6-17(15)12-24)30-22-23-19(13-25(14)22)16-7-4-8-18(11-16)26(28)29/h2-8,11,13H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBZUIAPKKKJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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